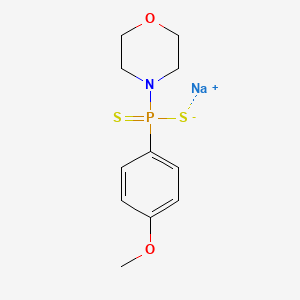
Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen sulfide is a gasotransmitter with significant biological roles, including regulation of cardiovascular, nervous, and immune systems . GYY4137 is particularly noted for its ability to release H₂S in a controlled and sustained manner, making it a valuable tool in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate typically involves the reaction of 4-methoxyphenylphosphinodithioic acid with morpholine in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to ensure product consistency and quality .
化学反応の分析
Types of Reactions: Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phosphinodithioates.
科学的研究の応用
Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for studying the effects of hydrogen sulfide in various chemical reactions.
作用機序
The primary mechanism of action of Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate involves the slow and sustained release of hydrogen sulfide. This release occurs through hydrolysis, where the compound gradually breaks down in aqueous environments to release H₂S . The released H₂S then interacts with various molecular targets, including ion channels, enzymes, and signaling proteins, modulating their activity and influencing cellular processes .
類似化合物との比較
Sodium hydrosulfide (NaHS): A rapid H₂S-releasing donor.
Diallyl trisulfide (DATS): Another slow-releasing H₂S donor.
Lawesson’s reagent:
Uniqueness: Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate is unique due to its ability to release H₂S in a controlled and sustained manner, mimicking endogenous H₂S production. This property makes it particularly valuable for studying the long-term effects of H₂S in biological systems and for potential therapeutic applications .
特性
分子式 |
C11H15NNaO2PS2 |
|---|---|
分子量 |
311.3 g/mol |
IUPAC名 |
sodium;(4-methoxyphenyl)-morpholin-4-yl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C11H16NO2PS2.Na/c1-13-10-2-4-11(5-3-10)15(16,17)12-6-8-14-9-7-12;/h2-5H,6-9H2,1H3,(H,16,17);/q;+1/p-1 |
InChIキー |
ZFQXKWOUNSKHAG-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)P(=S)(N2CCOCC2)[S-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


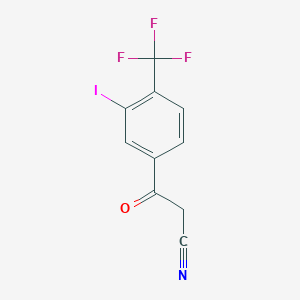
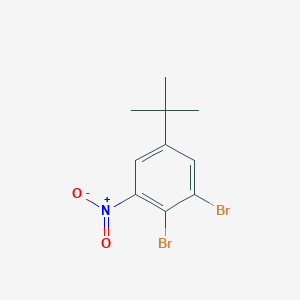
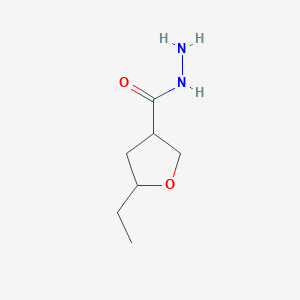
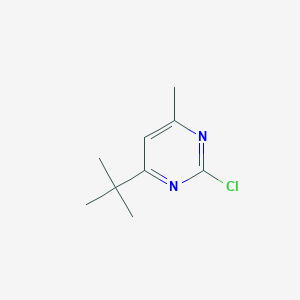
![4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole](/img/structure/B12856506.png)
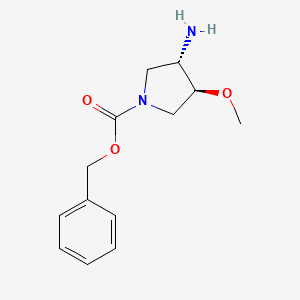
![1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)

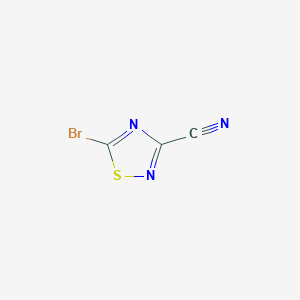

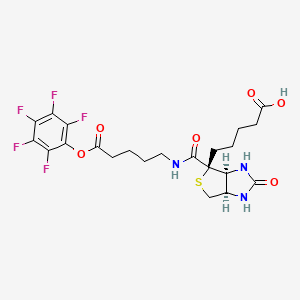

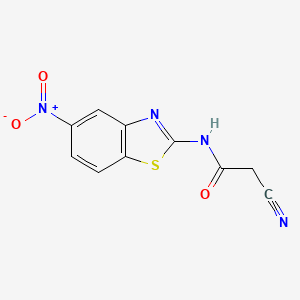
![1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B12856550.png)
